methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazine moiety, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate typically involves multiple steps, including the formation of the benzotriazine ring and subsequent functionalization. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzotriazine moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate involves its interaction with specific molecular targets. The benzotriazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar biological activities and chemical reactivity with benzotriazine derivatives.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities and are often compared to benzotriazines in terms of their chemical properties.
Uniqueness
Methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate is unique due to its specific structure, which combines a benzotriazine moiety with a dimethoxybenzoate group. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H26N4O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C23H26N4O6/c1-31-19-13-16(23(30)33-3)18(14-20(19)32-2)24-21(28)11-5-4-8-12-27-22(29)15-9-6-7-10-17(15)25-26-27/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,24,28) |
InChI Key |
YOHGVIZQUZXUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
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